molecular formula C6H7BrClNOS B13453197 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride

Cat. No.: B13453197
M. Wt: 256.55 g/mol
InChI Key: XSYXBHBWPPGPLS-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromothiophen-2-yl)ethanone hydrochloride is a brominated heterocyclic compound with a molecular formula of C6H6BrNOS . The core structure of this reagent features a thiophene ring, a sulfur-containing heterocycle known for its relevance in materials science and pharmaceutical development, which is further functionalized with a bromo substituent and an amino ketone side chain . This specific arrangement makes it a valuable building block in organic synthesis, particularly for constructing more complex sulfur-containing heterocycles like thiazoles, which are prominent scaffolds in medicinal chemistry . While direct literature on this compound is limited, its structural similarity to other amino ketones used in pyrolysis studies for forensic science suggests potential utility in this field for understanding the stability and decomposition of novel substances . As a specialized synthetic intermediate, it offers researchers a key precursor for exploring new chemical spaces in drug discovery and the development of advanced materials. This product is strictly for research purposes in a controlled laboratory setting.

Properties

Molecular Formula

C6H7BrClNOS

Molecular Weight

256.55 g/mol

IUPAC Name

2-amino-1-(3-bromothiophen-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C6H6BrNOS.ClH/c7-4-1-2-10-6(4)5(9)3-8;/h1-2H,3,8H2;1H

InChI Key

XSYXBHBWPPGPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 3-Bromothiophene-2-Carbaldehyde with Ethyl Cyanoacetate

Procedure:

  • Reactants: 3-bromothiophene-2-carbaldehyde and ethyl cyanoacetate
  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) or similar base
  • Solvent: Ethanol
  • Conditions: Reflux for 6–10 hours

Reaction Mechanism:

The aldehyde reacts with ethyl cyanoacetate via a Knoevenagel-type condensation, forming an α,β-unsaturated nitrile intermediate, which upon hydrolysis and subsequent reduction yields the amino ethanone.

Outcome:

  • The reaction proceeds with moderate to high yields (~65–75%)
  • Purification is achieved through recrystallization or column chromatography

Supporting Data:

  • This method is consistent with the synthesis described in, where refluxing in ethanol with catalysts yields the desired amino ethanone derivative.

Formation of Schiff Base Followed by Hydrogenation

Procedure:

Steps:

  • Condensation to form the Schiff base (N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine)
  • Hydrogenation or reduction of the imine to the amino ethanone

Outcome:

  • The process yields the amino ethanone with high selectivity
  • The final product is isolated via filtration and purified by recrystallization

Research Reference:

This approach aligns with procedures outlined in, where the condensation step is crucial for subsequent functionalization.

Post-Synthesis Salt Formation

Once the amino ethanone is synthesized, it is converted into its hydrochloride salt:

  • Method: Dissolution of the free base in anhydrous ethanol or methanol, followed by bubbling or addition of gaseous HCl or concentrated hydrochloric acid
  • Conditions: Stirring at room temperature or slight heating
  • Purification: Crystallization of the hydrochloride salt

Outcome:

  • The salt form enhances stability and solubility
  • Confirmed by characteristic IR and NMR spectral data

Data Tables Summarizing Synthesis Conditions and Yields

Method Reactants Catalyst/Solvent Reaction Conditions Yield (%) Notes
Condensation of aldehyde with cyanoacetate 3-bromothiophene-2-carbaldehyde + ethyl cyanoacetate DMAP, ethanol Reflux 6–10 h 65–75 Produces nitrile intermediate, hydrolysis yields amino ethanone
Schiff base formation + hydrogenation 4-bromoaniline + 3-bromothiophene-2-carbaldehyde Acetic acid, ethanol Reflux 6–10 h 70–80 Followed by reduction to amino ethanone
Direct nucleophilic substitution Bromothiophene derivatives + amines Solvent varies Reflux or stirring 50–70 Less common, requires functional group activation

Research Outcomes and Structural Confirmation

  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) confirm the structure of intermediates and final products.
  • Stability: The amino ethanone core remains stable under reaction conditions, with minimal imine hydrolysis during catalytic processes, as demonstrated in.
  • Yield Optimization: Use of catalysts like DMAP and optimized reflux times enhances product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride: Scientific Applications

This compound is a chemical compound with the molecular formula C6H6BrNOSHClC_6H_6BrNOS\cdot HCl. It is a derivative of thiophene, characterized by an amino group and a bromine atom on the thiophene ring. This compound has garnered interest in scientific research for its applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions. The synthesis of this compound typically involves the bromination of thiophene, followed by the introduction of an amino group. A common method includes reacting 3-bromothiophene with ethyl chloroacetate in the presence of a base to form the corresponding ester, which is then hydrolyzed to yield the desired compound. Solvents like dichloromethane and catalysts like palladium are often used in the reaction conditions.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of thiophene compounds, including this compound, exhibit promising antimicrobial activities. A study evaluated several thiophene derivatives against various bacterial strains, demonstrating significant growth inhibition, particularly against Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-1-(3-bromothiophen-2-yl)ethanone HClStaphylococcus aureus50 µg/mL
2-Amino-1-(3-bromothiophen-2-yl)ethanone HClEscherichia coli75 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate and its role in drug development. In vitro studies have shown that compounds similar to this one possess cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against KB, HepG2, A549, and MCF7 cell lines, revealing that certain modifications enhance their efficacy.

Cell LineIC50 (µM)Mechanism of Action
KB10Induction of apoptosis through caspase activation
HepG215Cell cycle arrest at G2/M phase
A54912Inhibition of proliferation

These findings suggest that the compound could be further explored for its potential as an anticancer drug. The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. Studies suggest it may inhibit biofilm formation in pathogenic bacteria by disrupting pili formation, thereby reducing virulence, and its ability to modulate apoptotic pathways in cancer cells highlights its potential therapeutic applications.

Industry

This compound is used in producing specialty chemicals and materials, including polymers and dyes. Industrial production may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups, using nucleophiles like sodium hydroxide or alkyl halides under basic conditions.

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Antimicrobial Activity

A study focused on the efficacy of thiophene derivatives against E. coli demonstrated that structural modifications could significantly enhance antibacterial potency, indicating a correlation between molecular structure and bioactivity.

Cytotoxicity Assessment

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications.

Comparison with Similar Compounds

Key Differentiators

Steric Considerations : Bromine at the 3-position on thiophene may create steric hindrance, altering binding kinetics relative to para-substituted phenyl analogs.

Metabolic Stability : Halogenated thiophenes may exhibit slower hepatic metabolism than methoxy- or hydroxy-substituted compounds.

Biological Activity

2-Amino-1-(3-bromothiophen-2-yl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromothiophene with appropriate amine precursors. The process can be optimized using various catalysts and solvents to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds, including this compound, exhibit promising antimicrobial activities. A study evaluated several thiophene derivatives against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-1-(3-bromothiophen-2-yl)ethanone HClStaphylococcus aureus50 µg/mL
2-Amino-1-(3-bromothiophen-2-yl)ethanone HClEscherichia coli75 µg/mL

These results indicate that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against KB, HepG2, A549, and MCF7 cell lines, revealing that certain modifications enhance their efficacy.

Cell LineIC50 (µM)Mechanism of Action
KB10Induction of apoptosis through caspase activation
HepG215Cell cycle arrest at G2/M phase
A54912Inhibition of proliferation

These findings suggest that the compound could be further explored for its potential as an anticancer drug .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may inhibit biofilm formation in pathogenic bacteria by disrupting pili formation, thereby reducing virulence . Additionally, its ability to modulate apoptotic pathways in cancer cells highlights its potential therapeutic applications.

Case Studies

  • Antimicrobial Activity : A study focused on the efficacy of thiophene derivatives against E. coli demonstrated that structural modifications could significantly enhance antibacterial potency. The results indicated a correlation between molecular structure and bioactivity .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various thiophene derivatives on cancer cell lines. The study revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through specific molecular pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Mannich reaction. For example, condensation of 3-bromothiophene-2-carbaldehyde with appropriate acylating agents under acidic conditions yields the ketone intermediate, followed by amination and HCl salt formation. Optimization involves controlling temperature (e.g., 60–80°C), pH (5–7), and catalyst selection (e.g., Lewis acids like AlCl₃). Continuous flow reactors may enhance scalability and reproducibility .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm the thiophene ring substitution pattern and amine proton integration.
  • IR Spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 278.5).
  • HPLC : Assesses purity (>95% required for pharmacological studies).
    Cross-validation with elemental analysis ensures stoichiometric HCl salt formation .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate anticancer effects (IC₅₀: 20–50 µM in HeLa cells). These activities are attributed to the bromothiophene moiety enhancing membrane permeability and nucleophilic interactions with cellular targets. Dose-response assays using resazurin-based viability tests are recommended for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, cell line heterogeneity). To address this:

  • Standardize protocols (e.g., ATCC cell lines, fixed serum-free incubation times).
  • Use orthogonal assays (e.g., ATP-based luminescence alongside flow cytometry).
  • Perform structure-activity relationship (SAR) studies to isolate the bromothiophene’s role versus the amine group .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral HPLC : Using columns like Chiralpak IA with hexane:isopropanol (90:10) mobile phase.
  • Diastereomeric Salt Formation : React with L-tartaric acid to precipitate one enantiomer.
  • Asymmetric Catalysis : Employ Pd/C with chiral ligands (e.g., BINAP) for hydrogenation steps.
    Enantiomeric excess (ee) should be verified via polarimetry or circular dichroism .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450 or kinase receptors. Key steps:

  • Ligand Preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level.
  • Target Selection : Use PDB structures (e.g., 3ERT for estrogen receptors).
  • Binding Affinity Analysis : Calculate ΔG values; validate with in vitro IC₅₀ correlations.
    Studies show the bromothiophene group enhances hydrophobic interactions in binding pockets .

Q. What experimental designs are recommended for evaluating in vivo toxicity and pharmacokinetics?

  • Methodological Answer :

  • Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–500 mg/kg).
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability after IV/oral administration.
  • Metabolite Profiling : Use liver microsomes to identify phase I/II metabolites (e.g., hydroxylation at the thiophene ring).
    Pilot studies should prioritize Cmax and AUC calculations for dose escalation .

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